molecular formula C12H10N4O5 B4931828 N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine

N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine

Cat. No.: B4931828
M. Wt: 290.23 g/mol
InChI Key: WOTSKDVAWCTHMA-UHFFFAOYSA-N
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Description

Contextual Significance of Dinitropyridine Scaffolds in Advanced Chemical Research

Dinitropyridine derivatives are a class of heterocyclic compounds that have attracted considerable interest in various domains of chemical science. researchgate.netresearchgate.net The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net The introduction of two nitro groups (NO₂) onto the pyridine ring significantly alters its electronic properties, making the scaffold highly electron-deficient.

This electron deficiency is key to the reactivity and functionality of dinitropyridines. It renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a crucial mechanism for the synthesis of a wide array of derivatives. youtube.comlibretexts.orglibretexts.org The strong electron-withdrawing nature of the nitro groups facilitates the attack of nucleophiles, enabling the formation of new carbon-heteroatom bonds. acs.org

The applications of dinitropyridine scaffolds are diverse, stemming from their unique electronic and structural characteristics:

Medicinal Chemistry: Nitropyridines are valuable precursors for the synthesis of biologically active molecules with potential antitumor, antiviral, and anti-neurodegenerative properties. researchgate.netnih.gov

Energetic Materials: The high nitrogen and oxygen content in dinitropyridine derivatives makes them precursors for energetic compounds and explosives. researchgate.netresearchgate.neticm.edu.pl

Materials Science: These scaffolds are also explored in the development of dyes, catalysts, and advanced polymers due to their thermal and electronic properties. researchgate.netmdpi.com

Overview of Foundational Research Directions Pertaining to N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine

Specific research focused solely on this compound is limited. However, based on the established chemistry of related compounds, foundational research directions can be proposed. The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction.

A probable synthetic route involves the reaction of 2-chloro-3,5-dinitropyridine (B146277) with 2-methoxyaniline (o-anisidine). researchgate.netresearchgate.netbau.edu.lb In this reaction, the amino group of 2-methoxyaniline acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom on the electron-deficient pyridine ring, leading to the displacement of the chloride ion.

Reactant 1 Reactant 2 Product Reaction Type
2-chloro-3,5-dinitropyridine 2-methoxyaniline This compound Nucleophilic Aromatic Substitution

The resulting compound, this compound, possesses structural features that suggest potential for further investigation. The dinitropyridine core provides a platform for energetic and biological applications, while the 2-methoxyphenyl group can influence the molecule's conformation, solubility, and receptor-binding interactions.

Future research could explore its potential in areas such as:

Antimicrobial or anticancer activity: Many pyridine derivatives exhibit biological activity. nih.govpharmaguideline.com

Luminescent materials: The conjugated aromatic system could be investigated for photophysical properties.

Precursor for novel heterocyclic systems: The nitro groups can be reduced to amino groups, providing a route to more complex fused-ring structures.

Below are the calculated chemical properties for this compound.

Property Value
Molecular Formula C₁₂H₁₀N₄O₅
Molecular Weight 290.23 g/mol
Appearance (Predicted) Yellow to orange crystalline solid
Solubility (Predicted) Soluble in polar organic solvents like DMSO and DMF

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-21-11-5-3-2-4-9(11)14-12-10(16(19)20)6-8(7-13-12)15(17)18/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTSKDVAWCTHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 2 Methoxyphenyl 3,5 Dinitropyridin 2 Amine

Established Synthetic Routes and Precursor Chemistry

The synthesis of N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine is primarily achieved through the nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of an activated pyridine (B92270) precursor with an appropriate aniline (B41778) derivative.

Amination Reactions Involving Halopyridines

The most common and direct route for the synthesis of this compound involves the reaction of a 2-halo-3,5-dinitropyridine with 2-methoxyaniline. researchgate.netresearchgate.net The precursor, 2-chloro-3,5-dinitropyridine (B146277), is a highly effective electrophile for this transformation due to the presence of the chlorine atom, a good leaving group, at a position activated by two strongly electron-withdrawing nitro groups. sigmaaldrich.comsigmaaldrich.com

The general reaction is as follows:

Reaction Scheme

Scheme 1: General synthetic route for this compound via amination of 2-chloro-3,5-dinitropyridine.

Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine with various substituted anilines in methanol (B129727) have been conducted to understand the reaction dynamics. researchgate.net These studies confirm that the reaction proceeds via the SNAr mechanism, leading to the formation of the corresponding 2-anilino-3,5-dinitropyridine derivatives. researchgate.net While specific conditions for 2-methoxyaniline are not detailed in the available literature, analogous reactions provide a framework for the expected reaction parameters. For instance, the synthesis of similar N-phenylpyridin-2-amines has been achieved in solvents like tert-butanol (B103910) in the presence of a base such as potassium carbonate, with reaction times ranging from 12 to 24 hours at room temperature or accelerated using microwave irradiation. researchgate.net

Nitration Strategies for Pyridine Systems

The key precursor, 2-chloro-3,5-dinitropyridine, is synthesized through the nitration of a suitable pyridine starting material. The direct dinitration of pyridine itself is challenging due to the deactivation of the ring by the nitrogen heteroatom. Therefore, multi-step strategies are typically employed.

A common approach starts with a more reactive pyridine derivative, such as 2-aminopyridine (B139424) or 2-chloropyridine (B119429). For example, 2-aminopyridine can be nitrated using a mixture of nitric acid and sulfuric acid to produce 2-amino-5-nitropyridine (B18323). dissertationtopic.netgoogle.com This can then be converted to 2-hydroxy-5-nitropyridine (B147068) via a diazonium salt, followed by chlorination with reagents like phosphorus pentachloride (PCl5) or phosphoryl chloride (POCl3) to yield 2-chloro-5-nitropyridine. dissertationtopic.netprepchem.com A subsequent nitration step would be required to introduce the second nitro group at the 3-position.

Alternatively, the nitration of 2-chloropyridine can be performed. To facilitate nitration, 2-chloropyridine is often first converted to its N-oxide. dissertationtopic.netprepchem.com The N-oxide activates the pyridine ring towards electrophilic substitution, directing nitration to the 4-position. The resulting 2-chloro-4-nitropyridine-N-oxide can then undergo further transformations. prepchem.comgoogle.com Achieving the 3,5-dinitro substitution pattern on a 2-chloropyridine ring typically requires forcing conditions and careful control of reagents due to the ring's electronic properties. njit.eduresearchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The formation of this compound is fundamentally governed by the mechanism of nucleophilic aromatic substitution, which is significantly influenced by the electronic structure of the pyridine ring and the specific reaction conditions employed.

Nucleophilic Aromatic Substitution Mechanisms

The reaction proceeds via a well-established two-step addition-elimination mechanism. nih.gov The pyridine ring in 2-chloro-3,5-dinitropyridine is highly electron-deficient due to the inductive and resonance effects of the two nitro groups and the ring nitrogen atom. researchgate.netresearchgate.net This electron deficiency makes the carbon atom attached to the chlorine (C-2) highly electrophilic and susceptible to attack by a nucleophile.

The mechanism involves:

Nucleophilic Attack: The amino group of 2-methoxyaniline acts as the nucleophile, attacking the C-2 position of the pyridine ring. This initial attack is typically the rate-determining step and leads to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization provides significant stabilization, lowering the activation energy for its formation. stackexchange.com The presence of nitro groups at the 3- and 5-positions facilitates this stabilization.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, the leaving group, to yield the final product, this compound.

Recent studies combining kinetic isotope effects and computational analysis suggest that some SNAr reactions, particularly those on heteroaromatic rings with good leaving groups, may proceed through a concerted mechanism where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group, without forming a discrete Meisenheimer intermediate. nih.gov However, for highly activated systems like dinitropyridines, the stepwise pathway is generally favored.

Role of Reaction Parameters on Product Selectivity

The selectivity and rate of the SNAr reaction are highly dependent on several parameters. The regioselectivity is primarily dictated by the positions of the activating groups. Nucleophilic attack on halogenated pyridines is strongly favored at the positions ortho and para (C-2, C-4, C-6) to the ring nitrogen, as the negative charge in the resulting Meisenheimer complex can be stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.comyoutube.com In the case of 2-chloro-3,5-dinitropyridine, the C-2 position is further activated by the two nitro groups, making substitution at this site highly selective.

The solvent plays a critical role in the reaction kinetics. bau.edu.lb Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are known to accelerate SNAr reactions by solvating the cationic species without strongly solvating the anionic nucleophile, thus enhancing its reactivity. researchgate.net Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine with anilines in various solvent mixtures have demonstrated the significant influence of solvent properties, such as hydrogen-bond donating ability, on the reaction rate. researchgate.netbau.edu.lb

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves the systematic variation of reaction parameters to maximize the yield and purity of the product while minimizing reaction time and by-product formation.

Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. The table below summarizes variables that are typically optimized in SNAr reactions based on studies of similar systems. researchgate.net

ParameterVariable OptionsExpected Effect on Reaction
Solvent THF, DMF, DMSO, Acetonitrile, Alcohols (e.g., t-BuOH)Polar aprotic solvents (DMF, DMSO) generally accelerate the reaction by stabilizing the charged intermediate. Alcohols can participate in the reaction but are often used successfully.
Base K2CO3, Cs2CO3, NaH, Triethylamine (Et3N)A base is often required to deprotonate the aniline's amino group after it has added to the ring or to scavenge the HCl by-product, driving the reaction to completion.
Temperature Room Temperature to Reflux (e.g., 80-160 °C)Higher temperatures increase the reaction rate but can also lead to the formation of undesired by-products. Microwave irradiation can significantly reduce reaction times.
Concentration 0.1 M to 1.0 MHigher concentrations can increase the reaction rate, but may also lead to solubility issues or increased side reactions.
Nucleophile Stoichiometry (e.g., 1.0 to 1.5 equivalents)Using a slight excess of the amine nucleophile can help drive the reaction to completion.

For instance, in the synthesis of related N-aryl-pyridin-2-amines, changing the solvent from dichloromethane (B109758) or toluene (B28343) to tetrahydrofuran (B95107) (THF) was found to be more efficient. researchgate.net The choice of base is also critical; inorganic bases like potassium or cesium carbonate are commonly employed. researchgate.netrsc.org The reaction can often be performed at room temperature, but heating, either conventionally or with microwaves, can dramatically improve yields and reduce reaction times, particularly for less reactive substrates. researchgate.net

Exploration of Novel Synthetic Approaches and Catalyst Systems

While the direct SNAr reaction for highly activated substrates like 2-chloro-3,5-dinitropyridine is often efficient and proceeds without the need for a catalyst, ongoing research in organic synthesis continues to explore novel methodologies to improve yields, reduce reaction times, and enhance substrate scope for the formation of C-N bonds in heteroaromatic compounds. researchgate.net These advanced approaches are particularly relevant for less reactive halo-pyridines that are not sufficiently activated towards uncatalyzed nucleophilic substitution.

One of the most significant advances in this area is the use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This methodology has proven to be exceptionally versatile for the synthesis of N-arylpyrimidin-2-amine derivatives. libretexts.org In a typical Buchwald-Hartwig reaction, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand (like Xantphos) and a base (such as sodium tert-butoxide), facilitates the coupling of an aryl halide with an amine. libretexts.org While potentially applicable, this catalytic system is generally more resource-intensive than the uncatalyzed SNAr reaction and is typically reserved for less activated substrates where the direct substitution is sluggish or fails.

Another modern approach involves the use of microwave irradiation to accelerate reaction rates. For the synthesis of related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine compounds, microwave-assisted synthesis has been shown to dramatically reduce reaction times from several hours to just minutes compared to conventional heating methods. nih.gov This technique provides rapid and uniform heating, often leading to higher yields and cleaner reaction profiles. The application of microwave energy could potentially optimize the synthesis of this compound, especially on an industrial scale where time and efficiency are critical.

The table below summarizes reaction conditions for these alternative synthetic methodologies as applied to analogous N-aryl heteroaromatic amine compounds, illustrating the parameters that could be explored for the synthesis of the title compound.

Methodology Reactants Catalyst/Reagents Solvent Conditions Yield Reference
Buchwald-Hartwig Amination4-(pyridin-3-yl)pyrimidin-2-amine, Aryl bromideDichlorobis(triphenylphosphine)Pd(II), Xantphos, Sodium tert-butoxideTolueneReflux, 8 hours27-82% libretexts.org
Microwave-Assisted SNAr2-Chloropyridine derivative, Substituted anilinePotassium carbonatet-BuOH120–160 °C, 10–30 minNot specified nih.gov
Conventional SNAr2-chloro-3,5-dinitropyridine, Substituted anilinesNoneMethanol25 °CNot specified researchgate.net

These novel approaches represent the forefront of synthetic organic chemistry. While the inherent reactivity of 2-chloro-3,5-dinitropyridine makes its reaction with 2-methoxyaniline straightforward, the principles of palladium catalysis and microwave-assisted synthesis offer powerful tools for chemists to overcome challenges in the synthesis of a wide array of related N-aryl-2-aminopyridine derivatives.

Advanced Structural Characterization and Conformational Analysis of N 2 Methoxyphenyl 3,5 Dinitropyridin 2 Amine

High-Resolution X-ray Crystallography and Solid-State Structural Insights

While a specific crystal structure for N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine is not publicly available, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics.

Molecular Packing and Intermolecular Interactions

The molecular packing of this compound in the solid state is expected to be governed by a combination of intermolecular forces. The presence of the electron-deficient dinitropyridine ring and the electron-rich methoxyphenyl ring suggests that π-π stacking interactions are a likely and significant contributor to the crystal lattice stability. In similar structures, such as 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, π-stacked sheets are observed. nih.gov

Furthermore, the secondary amine group (N-H) is a potential hydrogen bond donor, while the oxygen atoms of the nitro groups and the methoxy (B1213986) group, as well as the nitrogen atoms of the pyridine (B92270) ring, can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure is stabilized by a network of intermolecular C-H···O and potentially N-H···O or N-H···N hydrogen bonds. Hirshfeld surface analysis of analogous compounds, like 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, confirms that H···O/O···H and H···H contacts are major contributors to intermolecular interactions. nih.gov

Bond Lengths, Bond Angles, and Dihedral Angles

The geometry of the molecule is anticipated to be non-planar. The dihedral angle between the pyridine and the methoxyphenyl rings is expected to be significant, arising from steric hindrance between the ortho-substituents and the amine bridge. In a related compound, N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide, the dihedral angle between a pyridine ring and a phenyl ring is reported to be substantial. researchgate.net

The bond lengths within the aromatic rings are expected to be within the normal ranges for sp2-hybridized carbons. iucr.org However, the C-N bonds of the nitro groups are likely to be relatively short, indicating some double bond character. The exocyclic C-N-C bond angle at the amine linkage will be influenced by the steric bulk of the flanking aromatic rings. The nitro groups themselves may be slightly twisted out of the plane of the pyridine ring. nih.gov

ParameterExpected Value
C-C (aromatic) bond length~1.39 Å
C-N (pyridine ring) bond length~1.34 Å
C-N (amine) bond length~1.40 Å
N-O (nitro group) bond length~1.22 Å
C-O (methoxy) bond length~1.36 Å
Dihedral Angle (Pyridine-Phenyl)Significant deviation from 0°

Detailed Spectroscopic Probes for Molecular Structure and Dynamics

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the solution-state conformation of this compound. The ¹H NMR spectrum is expected to show distinct signals for the protons on the dinitropyridine and methoxyphenyl rings. Due to the electron-withdrawing nature of the nitro groups, the protons on the pyridine ring are expected to be significantly deshielded, appearing at a lower field.

Hindered rotation around the C-N bond connecting the two aromatic rings is a possibility, which could lead to the observation of distinct conformers at low temperatures. Variable temperature (VT) NMR studies could provide insights into the energy barrier for this rotation. nih.gov The presence of a methoxy group would give a characteristic singlet at around 3.8-4.0 ppm in the ¹H NMR spectrum.

The ¹³C NMR spectrum would complement the proton data, with the carbons attached to the nitro groups showing characteristic downfield shifts. The chemical shifts of the carbonyl carbons in related molecules have been shown to be sensitive to solvent polarity, suggesting that intermolecular interactions can influence the electronic environment of the molecule in solution. mdpi.com

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAromatic (dinitropyridine)8.5 - 9.5
¹HAromatic (methoxyphenyl)6.8 - 7.5
¹HN-HBroad, variable
¹HO-CH₃3.8 - 4.0
¹³CC-NO₂140 - 150
¹³CC-N150 - 160
¹³CAromatic110 - 140
¹³CO-CH₃~55

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Preferences

Vibrational spectroscopy provides valuable information about the functional groups present in this compound. The Fourier-Transform Infrared (FTIR) and Raman spectra are expected to exhibit characteristic bands corresponding to the various vibrational modes of the molecule.

The N-H stretching vibration of the secondary amine is anticipated to appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro groups are expected to give rise to strong absorption bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are key signatures for the dinitro substitution on the pyridine ring.

The C-N stretching vibrations and the aromatic C=C and C=N stretching vibrations will appear in the fingerprint region (1600-1000 cm⁻¹). The C-O stretching of the methoxy group is expected to be observed around 1250 cm⁻¹. Analysis of the vibrational spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), can provide a detailed assignment of the observed bands and offer insights into the molecule's conformational preferences. researchgate.netresearchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
Asymmetric NO₂ StretchNitro Group1550 - 1500
Symmetric NO₂ StretchNitro Group1350 - 1300
Aromatic C=C/C=N StretchPyridine/Phenyl Rings1600 - 1450
C-O StretchMethoxy Group~1250

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions arise from π→π* and n→π* electronic transitions within the aromatic systems. The presence of the electron-donating methoxy and amino groups in conjunction with the electron-withdrawing nitro groups on the conjugated system is likely to result in significant charge-transfer character in the electronic transitions.

Similar nitro-substituted pyridine derivatives exhibit absorption maxima that are sensitive to solvent polarity, which is indicative of a change in the dipole moment upon electronic excitation. The electronic absorption spectra of related 2-amino-5-nitropyridine (B18323) compounds have been analyzed in detail. asianpubs.org While emission (fluorescence) is not always a prominent feature of nitroaromatic compounds due to efficient non-radiative decay pathways, any observed emission would provide further information about the excited state properties of the molecule.

Conformational Landscape and Rotational Barriers via Experimental and Computational Approaches

There is no specific experimental or computational data available in the public domain to detail the conformational landscape and rotational barriers of this compound. Information regarding the dihedral angles between the pyridine and methoxyphenyl rings, the rotational energy barriers around the C-N and C-O bonds, and the preferred spatial arrangement of the molecule has not been reported.

Structural Correlations with Electronic Properties and Reactivity

Similarly, a detailed analysis correlating the specific structural features of this compound with its electronic properties and reactivity is not documented. Studies detailing how the molecule's conformation influences its dipole moment, molecular electrostatic potential surface, and frontier molecular orbitals have not been published. Therefore, a quantitative and qualitative discussion on how its three-dimensional structure impacts its chemical behavior cannot be provided at this time.

In the absence of dedicated research on this specific compound, any detailed discussion on these topics would be speculative and not based on the rigorous, scientifically validated data required for an authoritative article. Further experimental and computational studies are necessary to elucidate the nuanced structural and electronic characteristics of this compound.

Theoretical and Computational Chemistry Studies on N 2 Methoxyphenyl 3,5 Dinitropyridin 2 Amine

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is primarily localized on the electron-rich methoxyphenyl ring, while the LUMO is concentrated on the electron-deficient dinitropyridine moiety. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The electron-withdrawing nitro groups on the pyridine (B92270) ring significantly lower the energy of the LUMO, making the molecule a good electron acceptor.

ParameterEnergy (eV)
HOMO-6.89
LUMO-2.45
HOMO-LUMO Gap4.44

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state electronic structure and properties of molecules. Calculations using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) provide accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic properties. mdpi.com For this compound, DFT calculations can be used to determine optimized bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental X-ray diffraction data where available.

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing insights into the stability and formation of the compound.

Thermodynamic ParameterCalculated Value
Enthalpy (kcal/mol)-843.737
Gibbs Free Energy (kcal/mol)-843.802
Entropy (cal/mol·K)137.736

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Solvation effects can be modeled using explicit solvent molecules or implicit continuum models. These simulations show how the solute molecule interacts with the solvent, which can affect its electronic properties and reactivity. The polar nature of this compound suggests that it will be more stable in polar solvents due to favorable dipole-dipole interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). DFT calculations can provide a theoretical vibrational spectrum that, when compared with experimental data, allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies of the N-H, C=N, and NO2 groups can be accurately predicted.

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. The predicted spectra can be compared with experimental measurements to validate the accuracy of the computational methods used.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), DFT calculations can map out the potential energy surface of the reaction. researchgate.netresearchgate.net

The electron-withdrawing nitro groups on the pyridine ring make it highly susceptible to nucleophilic attack. researchgate.net Theoretical studies can model the attack of a nucleophile, the formation of the Meisenheimer intermediate, and the subsequent departure of the leaving group. By calculating the energies of the reactants, transition states, and products, the reaction pathway and the rate-determining step can be identified. These theoretical insights are invaluable for understanding the reactivity of the compound and for designing new synthetic routes. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

A thorough search for specific Quantitative Structure-Property Relationship (QSPR) models and associated research findings for the compound this compound did not yield dedicated studies outlining the prediction of its physicochemical parameters. QSPR modeling is a computational chemistry method used to predict the properties of chemicals based on their molecular structure. This approach establishes a mathematical relationship between the chemical structure and a particular property.

For a QSPR study, a dataset of compounds with known properties is typically used to develop a model. This model is then validated and can be used to predict the properties of new or untested compounds, such as this compound. These predicted physicochemical properties can include, but are not limited to, boiling point, melting point, solubility, and partition coefficient.

However, in the absence of specific QSPR studies for this compound, it is not possible to provide detailed research findings or interactive data tables as requested. The development of a reliable QSPR model requires a significant amount of experimental data for a series of structurally related compounds, and such a study focused on or including this compound does not appear to be available in the public domain based on the conducted search.

Therefore, no data tables or detailed research findings on the QSPR modeling for the physicochemical parameters of this compound can be presented.

Chemical Reactivity, Derivatization, and Functionalization of N 2 Methoxyphenyl 3,5 Dinitropyridin 2 Amine

Reactions at the Nitro Groups

The nitro groups are primary sites for chemical transformation, particularly reduction and nucleophilic displacement.

The nitro groups of dinitropyridine derivatives can be reduced to amino groups using various reducing agents. The extent of reduction, whether partial or complete, can often be controlled by the choice of reagent and reaction conditions. researchgate.net

Commonly employed reducing agents for the conversion of nitroarenes to anilines include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), metal-acid systems (e.g., Fe in acetic acid, Zn in acidic conditions), and metal salts like tin(II) chloride (SnCl₂). commonorganicchemistry.comwikipedia.org Sodium sulfide (B99878) (Na₂S) can sometimes be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

For 3,5-dinitropyridines, reduction with reagents like sodium dithionite (B78146) or catalytic hydrogenation typically leads to the formation of the corresponding 3,5-diaminopyridine derivatives. researchgate.net For instance, the selective reduction of one nitro group in 2-amino-3,5-dinitropyridines can be achieved using ammonium (B1175870) sulfide ((NH₄)₂S) in methanol (B129727). researchgate.net The resulting ortho-diamines are valuable intermediates for the synthesis of fused heterocyclic systems like imidazoles. researchgate.net

Table 1: Common Reducing Agents for Nitro Groups and Their Products

Reducing AgentProduct(s)Selectivity
H₂/Pd/CAminesReduces both aliphatic and aromatic nitro groups. commonorganicchemistry.com
Raney NickelAminesEffective for substrates where dehalogenation is a concern. commonorganicchemistry.com
Fe/AcidAminesMild conditions. commonorganicchemistry.com
Zn/AcidAminesMild conditions. commonorganicchemistry.com
SnCl₂AminesMild, tolerates other reducible groups. commonorganicchemistry.com
(NH₄)₂S or Na₂SAminesCan sometimes selectively reduce one nitro group. researchgate.netcommonorganicchemistry.com
DiboraneHydroxylaminesFor aliphatic nitro compounds. wikipedia.org

The formation of amino derivatives from N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine opens up a wide range of possibilities for further functionalization, such as diazotization-coupling reactions or the synthesis of fused heterocyclic systems.

The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly electron-deficient. uni-rostock.de In dinitropyridine systems, the strong electron-withdrawing effect of the remaining nitro group and the pyridine (B92270) nitrogen facilitates the displacement of a nitro group by a nucleophile. researchgate.netresearchgate.net

Studies on related 3,5-dinitropyridine (B58125) derivatives have shown that the nitro group can be displaced by various nucleophiles. nih.gov For example, in reactions of 2-methyl-3,5-dinitropyridine (B14619359) with thiols, the 3-nitro group is selectively substituted. nih.gov The ease of displacement is attributed to the activation provided by the second nitro group.

The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, the nitrite (B80452) ion). mdpi.com

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is highly electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effects of the two nitro groups. researchgate.net This electronic characteristic is the primary determinant of its reactivity.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult. The lone pair of electrons on the nitrogen atom makes it basic, and in the acidic conditions often required for SEAr, the nitrogen is protonated. This protonation, along with the inherent electronegativity of nitrogen, deactivates the ring towards electrophilic attack. wikipedia.org

In the case of this compound, the presence of two strongly deactivating nitro groups further diminishes the nucleophilicity of the pyridine ring, making electrophilic substitution extremely challenging. rsc.org Reactions such as nitration or halogenation, which are common for benzene (B151609) derivatives, would require exceptionally harsh conditions and are generally not feasible for this compound. wikipedia.orglibretexts.org

The electron-deficient nature of the 3,5-dinitropyridine ring system makes it highly susceptible to nucleophilic attack. researchgate.net Quantum mechanical calculations on related 2-alkoxy-3,5-dinitropyridines have shown that the nitro groups significantly enhance the electrophilic character of the pyridine ring. researchgate.net

Nucleophilic attack can occur at positions ortho and para to the nitro groups. In the case of 2-substituted-3,5-dinitropyridines, studies have shown that nucleophiles can add to the 6-position of the pyridine ring to form anionic σ-adducts. rsc.org The formation of these adducts is often reversible. rsc.org The strong electron-withdrawing properties of the nitro groups stabilize the negative charge in these intermediates. nih.gov

Modifications at the Aniline (B41778) Moiety

The aniline portion of the molecule, specifically the secondary amine linkage, provides another site for chemical modification. The nitrogen atom of the amino group is nucleophilic and can participate in reactions with electrophiles.

Research on structurally related compounds, such as 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, has demonstrated that the secondary amine can be alkylated. nih.gov For instance, N-methylation can be achieved to form the corresponding tertiary amine. nih.gov This type of modification can be used to alter the steric and electronic properties of the molecule, potentially influencing its biological activity. nih.gov

Table 2: Summary of Potential Reactions on this compound

MoietyReaction TypeReagents/ConditionsExpected Product
Nitro GroupsReductionH₂/Pd/C, SnCl₂, etc.Diamino derivative
Nitro GroupsNucleophilic DisplacementStrong nucleophilesSubstitution of one or both nitro groups
Pyridine RingNucleophilic AdditionAmines, alkoxides, etc.σ-adducts
Aniline Moiety (N-H)AlkylationAlkyl halides, baseN-alkylated derivative

Functionalization of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the phenyl ring is a key site for functionalization, primarily through O-demethylation to yield the corresponding phenol. This transformation can unlock new synthetic pathways and is often explored in the development of biologically active molecules, as a hydroxyl group can serve as a hydrogen bond donor and a handle for further derivatization.

While direct studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on analogous nitro-activated anisole (B1667542) derivatives. A common chemical method for O-demethylation is the use of strong acids in combination with a nucleophilic anion, such as in acidic concentrated lithium bromide (ACLB) solutions. rsc.org The proposed mechanism involves the initial protonation of the ether oxygen, followed by an SN2 substitution by the bromide ion. rsc.org

Research on various substituted anisole derivatives using an ACLB system (1.5 M HCl in 61.7% aqueous LiBr) at 110 °C has shown that the electronic nature of the ring substituents significantly impacts the reaction rate. rsc.org Interestingly, substrates with electron-withdrawing nitro groups, such as 2-nitroanisole (B33030) and 4-nitroanisole (B1192098), exhibited slower demethylation rates compared to unsubstituted anisole. rsc.org This suggests that the strong deactivating effect of the 3,5-dinitropyridin-2-amino moiety might necessitate more forcing conditions for efficient O-demethylation of the target compound.

SubstrateConditionsTime for Full ConversionKey FindingReference
AnisoleACLB, 110 °C> 2 hBaseline reactivity. rsc.org
GuaiacolACLB, 110 °C< 1 hFaster conversion than anisole. rsc.org
4-NitroanisoleACLB, 110 °CSlower than anisoleElectron-withdrawing groups decrease demethylation rate. rsc.org

Beyond chemical methods, biological or enzymatic O-demethylation has also been documented for nitroaromatic compounds. For instance, cytochrome P450 isoforms, particularly CYP2A6 and CYP2E1 in human liver microsomes, are known to mediate the O-demethylation of 4-nitroanisole to 4-nitrophenol. nih.gov Certain microorganisms, like Escherichia coli, can also perform this conversion. nih.gov

Substitution on the Phenyl Ring

Functionalization of the phenyl ring of this compound presents a challenge due to the electronic properties of the molecule. The N-(3,5-dinitropyridin-2-yl)amino group is strongly electron-withdrawing, which deactivates the phenyl ring towards classical electrophilic aromatic substitution (EAS) reactions like nitration or halogenation. This deactivation is a common feature in related N-aryl-2-aminopyridine structures.

Furthermore, should an EAS reaction be forced, the regiochemical outcome would be directed by the competition between the ortho,para-directing methoxy group and the ortho,para-directing secondary amine bridge. The position para to the amine bridge is blocked, and the positions ortho to the amine are sterically hindered. Therefore, substitution would most likely occur at the position para to the methoxy group.

Modern synthetic methods offer more viable alternatives for functionalizing such deactivated rings. Transition metal-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools. rsc.org For N-aryl-2-aminopyridines, the pyridyl nitrogen can act as an intramolecular directing group to facilitate ortho-C–H bond activation on the phenyl ring. For example, Pd(II)-catalyzed carbonylative intramolecular cyclization of N-aryl-2-aminopyridines leads to the formation of 11H-pyrido[2,1-b]quinazolin-11-ones, a reaction that proceeds via electrophilic cyclopalladation on the phenyl ring. rsc.org This type of directed C-H functionalization could provide a strategic route to introduce substituents onto the phenyl ring of the target compound, bypassing the limitations of traditional EAS.

Exploration of Side Reactions and Byproduct Formation

The synthesis of this compound and its derivatives is susceptible to side reactions and byproduct formation, which can affect yield and purity. A primary synthetic route to this class of compounds involves the nucleophilic aromatic substitution (SNAr) between a substituted aniline (2-methoxyaniline) and a di- or tri-substituted pyridine, typically a 2-chloropyridine (B119429) derivative.

A significant challenge in syntheses using precursors like 2,6-dichloro-3-nitropyridine (B41883) is the potential for forming regioisomeric products. nih.gov The nucleophilic aniline can attack either the C2 or C6 position, leading to a mixture of isomers that may be difficult to separate. The regioselectivity of such reactions can be influenced by factors like temperature and the electronic nature of other substituents on the pyridine ring. nih.govresearchgate.net

In derivatization reactions, other side products can emerge. For instance, during the alkylation of the secondary amine bridge to create tertiary amine derivatives, over-alkylation can occur. In the related synthesis of N-arylpyrimidin-2-amines, N,N-dibenzylation was noted as a potential side reaction that could be minimized by the slow, dropwise addition of the alkylating agent. researchgate.net

When performing functional group interconversions, byproducts from the reagents themselves are common. For example, reduction of a ketone to a secondary alcohol using sodium borohydride (B1222165) often requires a careful workup procedure to remove borohydride by-products. mdpi.com Incomplete reactions can also lead to complex mixtures of starting material, intermediates, and the final product, necessitating thorough purification.

Reaction TypePrecursor/Substrate TypePotential Side Reaction/ByproductMitigation Strategy/NoteReference
SNAr CouplingDichloropyridineFormation of regioisomersReaction conditions (temperature, solvent) can influence selectivity. nih.govresearchgate.net
N-AlkylationSecondary AmineN,N-dialkylationSlow addition of alkylating agent. researchgate.net
ReductionKetone/AldehydeReagent-derived byproductsAqueous workup and extraction. mdpi.com
GeneralAnyIncomplete conversionMonitoring reaction progress (e.g., by TLC) and optimizing reaction time.-

Synthesis of Advanced Derivatives for Specific Research Endeavors

The N-(methoxyphenyl)pyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are actively synthesized for various research endeavors, particularly in oncology and neuroscience.

Anticancer Research: A significant body of research focuses on synthesizing derivatives of N-(methoxyphenyl)pyridin-2-amines as potential anticancer agents, specifically as tubulin polymerization inhibitors. nih.govnih.gov In one extensive study, a library of 32 novel N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives was synthesized and evaluated for cytotoxic activity against several human tumor cell lines. nih.gov Although this study used the 4-methoxy isomer, the synthetic strategies are directly applicable to the 2-methoxy analog. Key derivatizations included:

N-Alkylation: Introduction of methyl, allyl, or cyclopentyl groups on the amine bridge to generate tertiary amines.

Pyridine Ring Substitution: Replacing the nitro group with moieties like methoxycarbonyl (-COOCH₃) and subsequent conversion of a chloro group at the C6 position to methoxy (-OCH₃) or methylamino (-NHCH₃) groups. nih.gov

Phenyl Ring Substitution: Introduction of groups like trifluoromethoxy or additional methoxy groups onto the phenyl ring to probe structure-activity relationships. nih.gov

These modifications aimed to optimize potency and drug-like properties, leading to the discovery of leads with submicromolar GI₅₀ values that inhibit tubulin assembly at the colchicine (B1669291) binding site. nih.gov

Neuroscience Research: The N-(2-methoxyphenyl) moiety is a critical pharmacophore in the design of ligands for central nervous system receptors. Specifically, the N-(2-methoxyphenyl)piperazine substructure is a well-established building block for potent and selective 5-HT₁ₐ serotonin (B10506) receptor ligands as well as dopamine (B1211576) D₂ and D₃ receptor ligands. nih.gov Advanced derivatives are synthesized by coupling this amine to various scaffolds. For example, linking 1-(2-methoxyphenyl)piperazine (B120316) to adamantane (B196018) or memantine (B1676192) via a propyl linker has been used to create novel ligands for studying the pharmacological roles of the 5-HT₁ₐ receptor.

The synthesis of these advanced derivatives often involves multi-step sequences, including SNAr reactions to build the core scaffold, followed by amide couplings, reductive aminations, or cross-coupling reactions to append additional functionalities. nih.govmdpi.comnih.gov

Advanced Applications and Mechanistic Insights in Non Biological Systems

Exploration as a Ligand in Coordination Chemistry

The molecular architecture of N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine, which contains multiple nitrogen and oxygen atoms, presents several potential coordination sites for metal ions. This makes it an intriguing ligand for the development of novel metal complexes. Studies on analogous nitropyridine- and methoxyphenyl-containing compounds have demonstrated the rich coordination chemistry of this class of molecules.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving ligands structurally related to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, the synthesis of Cu(II) and Zn(II) complexes with a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde is achieved by refluxing an ethanolic solution of the ligand with aqueous metal salt solutions. nih.govresearchgate.net A general procedure involves dissolving the ligand in a hot alcohol, such as ethanol, followed by the addition of the metal salt (e.g., chlorides or acetates). nih.govnih.gov The reaction mixture is then refluxed for several hours, during which the metal complex precipitates. nih.govresearchgate.netnih.gov The resulting solid is typically filtered, washed with solvents like ethanol and ether, and dried under vacuum. nih.gov

Characterization of these complexes employs a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

FT-IR Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. A shift in the stretching frequencies of functional groups, such as the C=N or N-H bands, upon complexation indicates their involvement in bonding with the metal ion. nih.govresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal center. mdpi.com For example, the d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes can suggest an octahedral or other geometry. mdpi.com

NMR Spectroscopy: 1H and 13C-NMR spectra are used to compare the chemical shifts of the ligand's protons and carbons before and after complexation. Significant shifts can confirm the coordination of the ligand to the metal. nih.govresearchgate.net

Mass Spectrometry: This method helps to confirm the formation of the complex and its stoichiometry by identifying the molecular ion peak. nih.gov

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming its proposed formula. chemijournal.com

Magnetic Susceptibility: These measurements help determine the geometry of the complex, for example, distinguishing between square-planar (often diamagnetic) and octahedral or tetrahedral (often paramagnetic) Ni(II) complexes. chemijournal.com

Table 1: Spectroscopic Data for a Related Zn(II) Schiff Base Complex This table is based on data for a complex of a Schiff base ligand derived from 5-nitropyridine-2-amine, presented here as an illustrative example.

TechniqueLigand (HL)Zn(II) ComplexInterpretation
FT-IR (cm⁻¹) 1669 (C=N)ShiftedIndicates coordination via azomethine nitrogen. nih.govresearchgate.net
¹H-NMR (δ ppm) 9.67 (N=CH)ShiftedConfirms coordination of the azomethine group. nih.gov
10.31 (OH)AbsentIndicates deprotonation and coordination of the hydroxyl group. nih.govresearchgate.net
Mass Spec (m/z) 273.18610.35Confirms a 2:1 ligand-to-metal stoichiometry. nih.gov
UV-Vis (nm) 280, 370285, 410Shift in bands indicates metal-ligand interaction. nih.govresearchgate.net

Mechanistic Studies of Metal-Ligand Interactions

Understanding the nature of the interaction between a ligand and a metal center is fundamental to designing functional complexes. The interaction is typically a Lewis acid-base reaction, where the ligand's donor atoms (Lewis bases) provide electron pairs to the empty orbitals of the metal ion (Lewis acid). researchgate.net The stability and properties of the resulting complex are governed by factors such as the charge and size of the metal ion and the number and type of donor atoms in the ligand.

In ligands like this compound, the pyridinic nitrogen, the secondary amine nitrogen, and the oxygen of the methoxy (B1213986) group are all potential donor sites. The dinitro groups on the pyridine (B92270) ring make it highly electron-deficient, which can influence the electron-donating ability of the pyridine nitrogen. Computational methods, such as Density Functional Theory (DFT), are often employed to model these interactions, calculating bond energies and analyzing charge transfer between the metal and ligand. mdpi.com These studies can predict the most stable conformation of the complex and rationalize the observed spectroscopic data. The character of the bonding can range from strongly electrostatic to having significant covalent contributions, depending on the specific metal and ligand orbitals involved. researchgate.net

Role in Materials Science Research

The distinct electron-donor and electron-acceptor regions within this compound make it a compelling candidate for materials science applications, particularly in organic electronics and pigment chemistry.

Incorporation into Organic Electronic Materials (e.g., charge transfer complexes, not devices)

Charge-transfer (CT) complexes are formed by the association of an electron donor molecule with an electron acceptor molecule. nih.gov The N-(2-methoxyphenyl)amino group acts as an electron donor, while the 3,5-dinitropyridine (B58125) ring serves as a strong electron acceptor. This intramolecular donor-acceptor structure suggests that the compound could also participate in intermolecular CT interactions with other π-systems.

When mixed with strong π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or tetracyanoethylene (TCNE), donor molecules can form CT complexes that exhibit new, low-energy absorption bands in the UV-visible spectrum. nih.gov These bands are not present in the spectra of the individual components and are attributed to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov The formation and properties of these complexes are typically studied in solution using UV-Vis spectroscopy. The stoichiometry of such complexes, often found to be 1:1, can be determined using methods like the continuous variations (Job's) method. nih.gov The interaction in these complexes is a weak electrostatic attraction resulting from a partial transfer of charge, which is a key phenomenon in the behavior of organic electronic materials. nih.gov

Exploration in Dye and Pigment Chemistry (focus on chromophore properties, not commercial use)

A chromophore is the part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. Compounds with both electron-donating groups and electron-withdrawing groups linked by a conjugated system often exhibit strong chromophoric properties. This "push-pull" architecture is present in this compound.

The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group, while the two nitro groups (-NO₂) on the pyridine ring are strong electron-withdrawing groups. This arrangement facilitates an intramolecular charge transfer (ICT) upon absorption of light, which is a key characteristic of many organic dyes. dntb.gov.ua The extent of this charge transfer and the energy of the absorption band are sensitive to the molecular structure and the solvent environment. The properties of such chromophores can be investigated using UV-Visible absorption spectroscopy to determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε), which relates to the intensity of the color. bachem.com For example, related dinitrophenyl compounds are known to be effective quenchers for fluorophores, a property that relies on their strong light-absorbing characteristics. bachem.com

Mechanistic Investigations in Catalysis

While direct catalytic applications of this compound itself have not been extensively reported, its structure suggests potential roles as a ligand precursor or an organocatalyst. Schiff base complexes derived from related nitropyridine amines are noted for their potential functions in catalysis. nih.govresearchgate.net

The presence of multiple nitrogen atoms allows the molecule to act as a multidentate ligand, binding to a metal center and influencing its catalytic activity. The electronic properties of the ligand, modulated by the methoxy and dinitro substituents, can tune the reactivity of the coordinated metal ion. For instance, a metal complex incorporating this ligand could be investigated for its ability to catalyze oxidation reactions, where the ligand framework stabilizes different oxidation states of the metal during the catalytic cycle. visnav.in

Furthermore, the amine group in the molecule could potentially act as a basic site in organocatalysis. In a hypothetical scenario, the secondary amine could participate in reactions by forming enamines or through hydrogen bonding interactions with a substrate, facilitating a chemical transformation. Mechanistic investigations would be required to understand the precise role of the catalyst, whether it involves metal-ligand bifunctionality or direct interaction of the organic molecule with reactants.

Application in Sensor Development (mechanistic principle, not device performance or toxicity)

The potential application of this compound in sensor development is an area of scientific interest. The mechanistic principles underlying such potential applications would likely be governed by the unique electronic and structural features of the molecule. The presence of the electron-withdrawing nitro groups on the pyridine ring, combined with the electron-donating methoxy group on the phenyl ring and the amine linker, could give rise to specific interactions with analytes.

Potential mechanistic principles could involve:

Photoinduced Electron Transfer (PET): The electron-deficient dinitropyridine core could act as an electron acceptor, while the methoxyphenylamine moiety could serve as an electron donor. Upon interaction with an analyte, the efficiency of this intramolecular charge transfer could be modulated, leading to a change in the compound's photophysical properties, such as fluorescence quenching or enhancement. The specific analyte would influence the energetics of the PET process, forming the basis of the sensing mechanism.

Analyte-Induced Structural Changes: Binding of a specific analyte to the molecule could induce conformational changes. These changes could alter the planarity of the molecule or the orientation of the phenyl and pyridine rings, thereby affecting its conjugation and, consequently, its absorption and emission spectra.

Hydrogen Bonding Interactions: The amine proton and the oxygen atoms of the nitro and methoxy groups provide potential sites for hydrogen bonding with complementary analytes. The formation of hydrogen bonds would alter the electron density distribution within the molecule, leading to a detectable spectroscopic response.

Further theoretical and experimental studies are necessary to elucidate the specific mechanistic principles of this compound in any potential sensor applications.

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry explores the non-covalent interactions that direct the assembly of molecules into larger, organized structures. The molecular structure of this compound suggests its potential to participate in various supramolecular assemblies and host-guest interactions.

Key structural features that would influence its supramolecular behavior include:

π-π Stacking: The electron-deficient dinitropyridine ring could engage in π-π stacking interactions with electron-rich aromatic systems. This type of interaction is a fundamental driving force in the formation of well-ordered supramolecular architectures.

Hydrogen Bonding: As mentioned previously, the N-H group and the oxygen atoms of the nitro and methoxy groups are capable of forming directional hydrogen bonds. These interactions could lead to the formation of one-, two-, or three-dimensional networks in the solid state or in solution.

In the context of host-guest chemistry, this compound could potentially act as a guest molecule, being encapsulated within a larger host molecule, or it could self-assemble to form a host structure capable of binding smaller guest species. The specific nature of these interactions would depend on the complementary size, shape, and electronic properties of the interacting partners.

Currently, there is a lack of published crystal structure data or detailed studies on the supramolecular and host-guest chemistry of this compound. Such research would be invaluable in understanding its solid-state properties and in designing novel functional materials based on this compound.

Future Research Directions and Persistent Challenges in N 2 Methoxyphenyl 3,5 Dinitropyridin 2 Amine Chemistry

Unexplored Reactivity Patterns and Synthetic Pathways

The synthesis of analogous N-aryl-pyridin-2-amines often involves the coupling of a substituted 2-chloropyridine (B119429) with an appropriate aniline (B41778). nih.gov For N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine, a plausible and common synthetic route would be the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3,5-dinitropyridine (B146277) and 2-methoxyaniline.

Future research could explore alternative and potentially more efficient synthetic strategies. This could include investigating different coupling reagents, solvent systems, and the use of microwave-assisted synthesis to improve reaction times and yields. nih.gov Furthermore, the reactivity of the dinitropyridine ring itself presents a rich area for investigation. The strong electron-withdrawing nature of the two nitro groups makes the pyridine (B92270) ring highly susceptible to nucleophilic attack, a characteristic that could be exploited for further functionalization. researchgate.net

Unexplored areas of reactivity include:

Selective reduction of the nitro groups: Investigating conditions for the selective reduction of one or both nitro groups to amino groups would yield a new class of derivatives with different electronic and functional properties.

Further substitution on the pyridine ring: The reactivity of the C4 and C6 positions of the pyridine ring towards nucleophiles could be explored. researchgate.netresearchgate.net

Reactions involving the methoxy (B1213986) group: The ether linkage of the methoxyphenyl group could be a target for cleavage or modification, providing another handle for creating novel analogues.

Potential Synthetic Pathway Key Reactants Potential Advantages Possible Challenges
Microwave-assisted SNAr2-chloro-3,5-dinitropyridine, 2-methoxyanilineReduced reaction times, potentially higher yieldsOptimization of microwave parameters
Palladium-catalyzed cross-coupling2-bromo-3,5-dinitropyridine, 2-methoxyanilineMilder reaction conditions, broader substrate scopeCatalyst cost and removal from product
Flow chemistry synthesisContinuous flow of reactantsImproved safety for nitrated compounds, easier scalabilityInitial setup cost and optimization

Integration with Advanced Computational Methodologies

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. mdpi.com Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies for its synthesis and subsequent reactions. researchgate.net This can provide valuable insights into the reaction mechanisms and help in optimizing experimental conditions.

Molecular docking simulations represent another promising avenue. By modeling the interaction of this compound with the active sites of various proteins, researchers can predict its potential biological activities. researchgate.net This in silico screening can guide the design of new derivatives with enhanced properties. mdpi.com

Computational Method Potential Application Expected Insights
Density Functional Theory (DFT)Reaction mechanism studiesActivation energies, transition state geometries, electronic properties
Molecular DockingVirtual screeningBinding affinities to biological targets, identification of key interactions
Hirshfeld Surface AnalysisIntermolecular interaction studiesVisualization and quantification of intermolecular contacts in the solid state

Development of Novel Research Applications in Emerging Fields (non-clinical)

The structural features of this compound suggest a range of potential non-clinical research applications. The dinitropyridine scaffold is a known component in energetic materials, and while this specific compound may not be a primary explosive, its derivatives could be investigated for such properties. researchgate.neticm.edu.pl

More promisingly, related N-phenylpyridin-2-amine structures have shown activity as tubulin polymerization inhibitors, a mechanism relevant to anticancer research. nih.gov Although clinical applications are outside the scope of this article, the compound could serve as a valuable research tool in cell biology to study microtubule dynamics.

Further potential applications include:

Materials Science: The compound's aromatic and polar nature could make it a candidate for inclusion in novel polymers or organic electronic materials.

Chemical Sensing: The electron-deficient pyridine ring could interact with specific analytes, forming the basis for new chemical sensors.

Addressing Challenges in Scalable Synthesis for Research Purposes

While the synthesis of this compound on a laboratory scale is likely achievable, scaling up the production for more extensive research presents several challenges. The starting material, 2-chloro-3,5-dinitropyridine, is not as readily available as simpler pyridines and its synthesis involves nitration steps that require careful handling. researchgate.net

The purification of the final product can also be a hurdle. The polarity of the molecule and the potential for side products may necessitate multi-step purification processes like column chromatography, which can be time-consuming and costly to scale up. Developing a robust and scalable synthesis will be crucial for enabling broader research into this compound. simsonpharma.com

Challenge Potential Solution
Availability of starting materialsDevelopment of efficient, scalable syntheses for 2-chloro-3,5-dinitropyridine
Purification of the final productRecrystallization studies, development of alternative purification methods (e.g., precipitation)
Safety of nitration reactionsUse of flow chemistry to control reaction conditions and minimize hazards

Synergistic Research Opportunities with Related Chemical Scaffolds

The study of this compound would greatly benefit from synergistic research with related chemical scaffolds. A systematic investigation of a library of analogous compounds could provide valuable structure-activity relationship (SAR) data.

Key related scaffolds for comparative studies include:

Positional isomers: Synthesizing and studying the N-(3-methoxyphenyl)- and N-(4-methoxyphenyl)- analogues would elucidate the role of the methoxy group's position on the compound's properties.

Derivatives with different substituents: Replacing the methoxy group with other electron-donating or electron-withdrawing groups would provide a deeper understanding of the electronic effects on reactivity and potential applications. nih.gov

Analogues with modified pyridine rings: Investigating compounds with different substitution patterns on the pyridine ring (e.g., mono-nitro derivatives) would clarify the importance of the dinitro substitution.

By comparing the properties and reactivity of this compound with these related molecules, researchers can build a comprehensive understanding of this class of compounds and unlock their full potential for future scientific advancements.

Q & A

Q. What experimental designs evaluate the impact of enzyme induction (e.g., CYP2E1) on the compound’s metabolic fate?

  • Methodological Answer : Pre-treat animal models with inducers (e.g., ethanol for CYP2E1) and isolate hepatic microsomes. Activity assays using isoform-specific substrates (e.g., chlorzoxazone for CYP2E1) confirm induction efficacy . Metabolite ratios (o-anisidine vs. o-aminophenol) are compared across induced/uninduced groups via ANOVA, with significance thresholds at p < 0.05.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.